3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid
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Overview
Description
3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid is an organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenylcarbamoyl group attached to the thiazolidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of thiazolidine-4-carboxylic acid with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamoyl linkage. The reaction can be represented as follows:
Thiazolidine-4-carboxylic acid+Phenyl isocyanate→3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The thiazolidine ring may also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic Acid: Lacks the phenylcarbamoyl group, resulting in different chemical and biological properties.
3-(phenylcarbamoyl)-1,3-thiazolidine-2-carboxylic Acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in reactivity and applications.
Uniqueness
3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid is unique due to the specific positioning of the phenylcarbamoyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(Phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, antiviral, antioxidant, and anticancer properties. Additionally, it explores the mechanisms of action and relevant case studies that illustrate its therapeutic potential.
Overview of Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that thiazolidine derivatives, including this compound, possess antimicrobial properties. These compounds may inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell wall synthesis or interference with metabolic pathways .
- Antiviral Properties : Some studies suggest that thiazolidine derivatives can act as antiviral agents. The mechanisms may involve inhibition of viral replication or interference with viral entry into host cells.
- Antioxidant Activity : The antioxidant potential of this compound has been explored, with findings indicating its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases .
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, making it a subject of interest in cancer research .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, its structural similarity to tyrosine suggests potential inhibition of tyrosinase, an enzyme involved in melanin production and a target for skin-related disorders .
- Cell Signaling Modulation : It is hypothesized that the compound can modulate signaling pathways related to cell survival and apoptosis. This modulation could lead to enhanced sensitivity of cancer cells to chemotherapeutic agents .
Antimicrobial Studies
A study investigating the antimicrobial activity of thiazolidine derivatives found that this compound displayed significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong activity comparable to standard antibiotics.
Antioxidant Evaluation
In vitro assays demonstrated that the compound effectively scavenged reactive oxygen species (ROS), leading to reduced oxidative damage in cellular models. The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values indicative of potent activity .
Anticancer Activity
Research involving various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The IC50 values for different cancer types were significantly lower than those for conventional chemotherapeutics like doxorubicin, suggesting a promising role in cancer therapy .
Comparative Analysis
Properties
Molecular Formula |
C11H12N2O3S |
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Molecular Weight |
252.29 g/mol |
IUPAC Name |
3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3S/c14-10(15)9-6-17-7-13(9)11(16)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,16)(H,14,15) |
InChI Key |
PANGSPQKQJBHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CS1)C(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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